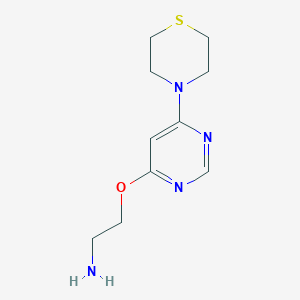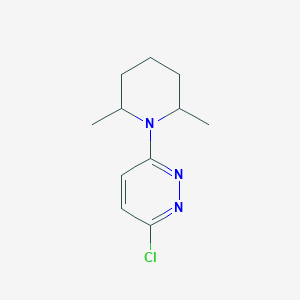![molecular formula C11H13N3O2 B1481880 1-环戊基-1H-咪唑并[1,2-b]吡唑-6-羧酸 CAS No. 2092583-18-9](/img/structure/B1481880.png)
1-环戊基-1H-咪唑并[1,2-b]吡唑-6-羧酸
描述
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential as pharmaceutical agents.
科学研究应用
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are followed by trapping with various electrophiles to form the desired imidazo[1,2-b]pyrazole scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
化学反应分析
Types of Reactions
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Indole Derivatives: Indole derivatives share some structural similarities with imidazo[1,2-b]pyrazoles and exhibit diverse biological activities.
Other Imidazoles: Compounds like 1H-imidazo[1,2-b]pyrazole are structurally related and have similar applications in pharmaceuticals and materials science.
Uniqueness
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to its specific cyclopentyl substitution, which can enhance its solubility and stability compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-7-10-13(5-6-14(10)12-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCZWATMBTQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


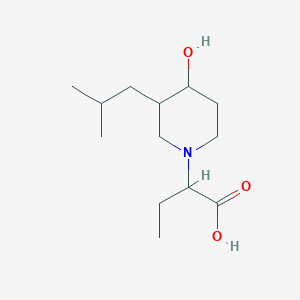

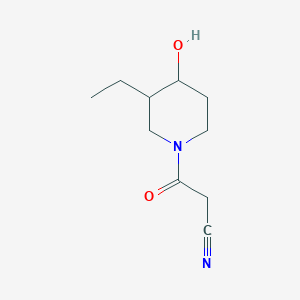
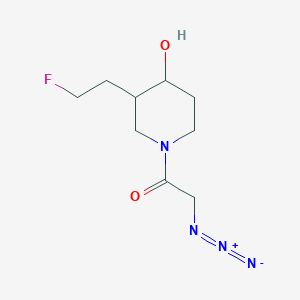



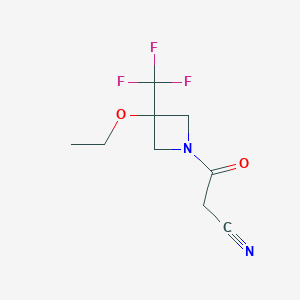
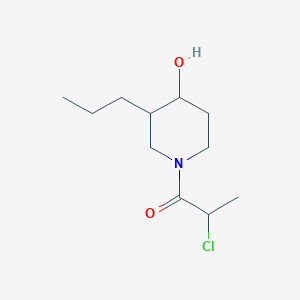
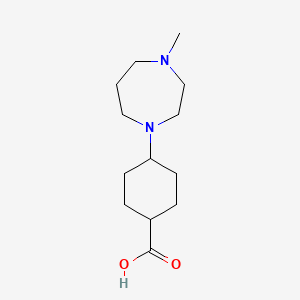
![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)

